Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate
Description
Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate is an organic compound with a complex structure, featuring a benzoyl group, a bromophenyl group, and a carbamoyl group attached to a benzoate ester
Properties
IUPAC Name |
methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO4/c1-28-22(27)16-9-7-15(8-10-16)21(26)24-19-12-11-17(23)13-18(19)20(25)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNRRCSLBXXFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzoyl Intermediate: The initial step involves the bromination of a benzoyl compound to introduce the bromine atom at the desired position.
Carbamoylation: The brominated benzoyl compound is then reacted with an amine to form the carbamoyl derivative.
Esterification: Finally, the carbamoyl derivative is esterified with methanol to form the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors to trigger or block specific signaling pathways.
Modifying Cellular Processes: Affecting processes such as cell division, apoptosis, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-bromophenyl)benzoate: A simpler analog without the carbamoyl group.
Methyl 4-(4-bromophenoxy)benzoate: Contains an ether linkage instead of the carbamoyl group.
Methyl 4-(bromomethyl)benzoate: Features a bromomethyl group instead of the benzoyl group.
Uniqueness
Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate is unique due to the presence of both the benzoyl and carbamoyl groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate is a compound that has gained attention in recent years due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a benzoyl group and a bromophenyl moiety. The presence of these functional groups contributes to its biological activity. The molecular formula is CHBrNO, and its molecular weight is approximately 364.19 g/mol.
Mechanisms of Biological Activity
1. Enzyme Inhibition:
Research indicates that compounds similar to this compound can act as inhibitors of various carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in many tumors. Inhibition of CAIX can lead to a decrease in tumor growth and metastasis by altering the tumor microenvironment, making it less conducive for cancer cell proliferation .
2. Anticancer Properties:
Studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance, the introduction of halogen substituents in specific positions on the aromatic ring can enhance binding affinity to target enzymes, thereby increasing their effectiveness as anticancer agents .
Table: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on this compound demonstrated its ability to induce apoptosis in various cancer cell lines. The compound was tested against breast cancer cells, where it showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death .
Case Study: Enzyme Binding Affinity
The binding affinity of this compound for CAIX was evaluated using fluorescent thermal shift assays. The compound displayed an intrinsic dissociation constant (Kd) significantly lower than that of other tested compounds, indicating its strong potential as a selective CA inhibitor .
Q & A
Q. What are the standard synthetic routes for Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting methyl 4-(bromomethyl)benzoate with a benzoylated 4-bromophenyl carbamoyl precursor. Key steps include activating the bromomethyl group for nucleophilic attack and introducing the benzoyl-carbamoyl moiety under anhydrous conditions. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., DMAP) to enhance yields. Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is critical for isolating the product .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm functional groups (e.g., ester carbonyl at ~170 ppm, aromatic protons at 6.8–8.2 ppm).
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 467.2).
- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths/angles and confirms stereochemistry. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. How can researchers design biological assays to evaluate its therapeutic potential?
Initial screens include:
- Enzyme Inhibition : Dose-dependent assays against kinases or HDACs (IC determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to controls.
- Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?
For disordered regions, split-atom models in SHELXL improve electron density maps. For twinned crystals (common in monoclinic systems), twin law matrices (e.g., -h, -k, -l) and the HKLF5 format refine data. R values <5% and R <20% indicate reliable refinement. Use of restraints (e.g., SIMU, DELU) stabilizes geometry during least-squares minimization .
Q. What strategies address low yields in multi-step syntheses involving sensitive functional groups?
- Protecting Groups : Temporarily shield reactive sites (e.g., tert-butyloxycarbonyl for amines).
- Low-Temperature Reactions : Perform acylations at -20°C to prevent hydrolysis.
- Inert Atmosphere : Use Schlenk lines for air/moisture-sensitive steps (e.g., Grignard additions). Post-reaction quenching with aqueous NHCl minimizes side products .
Q. How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity data across derivatives?
- Molecular Docking : Compare binding poses in target proteins (e.g., HDAC8) using AutoDock Vina. Focus on hydrogen bonds with catalytic residues (e.g., Zn coordination).
- Electrostatic Potential Maps : DFT calculations (Gaussian 16) identify regions of electron deficiency (e.g., bromophenyl group’s σ-hole) influencing hydrophobic interactions.
- Meta-Analysis : Cluster bioactivity data (e.g., PCA) to distinguish steric vs. electronic effects .
Q. What computational tools predict metabolic stability and toxicity early in development?
- ADMET Prediction : SwissADME estimates LogP (<5 for optimal permeability) and CYP450 inhibition.
- Toxicity Profiling : ProTox-II assesses hepatotoxicity and mutagenicity via similarity to known toxicophores (e.g., reactive esters).
- Metabolite Identification : GLORY predicts Phase I/II metabolites, guiding structural modifications (e.g., fluorination to block oxidation) .
Q. How do steric and electronic effects of the 4-bromo substituent influence reactivity in cross-coupling reactions?
The bromine atom’s electronegativity polarizes the aryl ring, directing electrophilic substitution to the para position. In Suzuki-Miyaura couplings, Pd(PPh) catalyzes transmetallation with boronic acids, but steric hindrance from the benzoyl group may slow kinetics. Kinetic studies (e.g., variable-temperature F NMR) quantify activation barriers .
Q. What analytical techniques resolve overlapping signals in complex NMR spectra?
- 2D NMR : HSQC and HMBC correlate H-C couplings to assign quaternary carbons (e.g., carbonyls).
- Selective Decoupling : Suppress aromatic solvent signals (e.g., DMSO-d) for clearer interpretation.
- Dynamic Exchange NMR : Vary temperature to separate broadened signals from rotamers .
Q. How can researchers mitigate decomposition during storage of labile derivatives?
- Lyophilization : Store as a lyophilized powder under argon at -80°C.
- Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidation of the carbamoyl group.
- Light Protection : Use amber vials to block UV-induced cleavage of the benzoyl moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
